molecular formula C7H5BrN2O4 B13023833 6-Amino-3-bromo-2-nitrobenzoic acid

6-Amino-3-bromo-2-nitrobenzoic acid

Cat. No.: B13023833
M. Wt: 261.03 g/mol
InChI Key: QWZJZZFOOREPGG-UHFFFAOYSA-N
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Description

6-Amino-3-bromo-2-nitrobenzoic acid is a substituted benzoic acid derivative with a carboxylic acid group at position 1, amino (-NH₂) at position 6, bromo (-Br) at position 3, and nitro (-NO₂) at position 2.

Properties

Molecular Formula

C7H5BrN2O4

Molecular Weight

261.03 g/mol

IUPAC Name

6-amino-3-bromo-2-nitrobenzoic acid

InChI

InChI=1S/C7H5BrN2O4/c8-3-1-2-4(9)5(7(11)12)6(3)10(13)14/h1-2H,9H2,(H,11,12)

InChI Key

QWZJZZFOOREPGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)C(=O)O)[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-bromo-2-nitrobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 3-bromoaniline to introduce the nitro group, followed by subsequent steps to introduce the amino group and carboxylic acid functionality. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for nitration, and reducing agents such as iron powder or tin chloride for the reduction of nitro groups to amino groups .

Industrial Production Methods

Industrial production of 6-Amino-3-bromo-2-nitrobenzoic acid may involve similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-bromo-2-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

6-Amino-3-bromo-2-nitrobenzoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Amino-3-bromo-2-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. The bromo group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Substituent Positions and Electronic Effects

Compound Name Substituents (Positions) CAS RN Key Features Reference
2-Amino-6-bromobenzoic acid -NH₂ (2), -Br (6) 20776-48-1 Lacks nitro group; amino at 2, bromo at 6. Moderate acidity due to EWG (Br) at para position.
3-Amino-2-bromobenzoic acid -NH₂ (3), -Br (2) - Bromo at ortho to -COOH may sterically hinder reactivity.
2-Amino-6-bromo-3-chlorobenzoic acid -NH₂ (2), -Br (6), -Cl (3) - Chloro (weaker EWG than -NO₂) reduces acidity compared to nitro derivatives.
5-Acetyl-2-amino-3-bromo-4-methyl-6-nitrobenzoic acid -NO₂ (6), -Br (3), -NH₂ (2), -COCH₃ (5), -CH₃ (4) 34545-18-1 Additional acetyl and methyl groups increase hydrophobicity; nitro at 6 alters electronic effects.

Key Observations :

  • Acidity: The nitro group (-NO₂) at position 2 in the target compound is a strong EWG, increasing acidity compared to analogs lacking nitro (e.g., 2-amino-6-bromobenzoic acid) .
  • Steric Effects: Bromo at position 3 (meta to -COOH) minimizes steric hindrance, unlike 3-amino-2-bromobenzoic acid, where bromo is ortho to -COOH .
  • Reactivity : The nitro group enables reduction to amines, while bromo facilitates cross-coupling reactions (e.g., Suzuki), distinguishing it from chloro analogs .

Physicochemical Properties

  • Solubility : The nitro group enhances polarity, improving aqueous solubility relative to acetyl/methyl-containing analogs (e.g., 5-acetyl-...-6-nitrobenzoic acid) .
  • Thermal Stability: Nitro groups may reduce thermal stability compared to non-nitro analogs, necessitating careful handling .

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